Physical and chemical properties of (2-Bromo-4-ethylphenyl)hydrazine
Physical and chemical properties of (2-Bromo-4-ethylphenyl)hydrazine
An In-depth Technical Guide to (2-Bromo-4-ethylphenyl)hydrazine: Properties, Synthesis, and Applications
Introduction
(2-Bromo-4-ethylphenyl)hydrazine is a substituted aromatic hydrazine that holds significant potential as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a phenyl ring functionalized with a bromine atom, an ethyl group, and a reactive hydrazine moiety, makes it a valuable precursor for the construction of complex heterocyclic scaffolds. Such scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a detailed synthetic protocol, and a discussion of the potential applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Key Identifiers:
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CAS Number: 412925-71-4[1]
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Molecular Formula: C₈H₁₁BrN₂
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Molecular Weight: 215.09 g/mol
Physicochemical Properties
A summary of the key physical and chemical properties of (2-Bromo-4-ethylphenyl)hydrazine is presented below. It is important to note that while some properties can be calculated or inferred from related structures, specific experimental data for this compound is not widely available in the literature.
| Property | Value/Description | Source/Basis |
| Appearance | Expected to be a crystalline solid, color may vary from off-white to brown depending on purity and exposure to air/light. | General knowledge of phenylhydrazines. |
| Melting Point | Not experimentally determined. Likely to be in a similar range to other brominated phenylhydrazines. For example, 4-Bromophenylhydrazine has a melting point of 102-104 °C.[2] | Analogy to related compounds. |
| Boiling Point | Not experimentally determined and likely to decompose upon heating at atmospheric pressure. | General knowledge of phenylhydrazines. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, diethyl ether, and chloroform.[2] | Analogy to related compounds. |
| pKa | Not experimentally determined. The hydrazine moiety is basic. | General chemical principles. |
Synthesis and Purification
The synthesis of (2-Bromo-4-ethylphenyl)hydrazine typically proceeds via a two-step sequence starting from 2-bromo-4-ethylaniline. The process involves diazotization of the aniline followed by reduction of the resulting diazonium salt. The following protocol is based on well-established methods for the preparation of substituted phenylhydrazines.[3][4][5][6][7]
Experimental Protocol: Synthesis of (2-Bromo-4-ethylphenyl)hydrazine Hydrochloride
Part 1: Diazotization of 2-Bromo-4-ethylaniline
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To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-bromo-4-ethylaniline portion-wise, ensuring the temperature remains below 5 °C.
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Continue stirring until a fine slurry of the aniline hydrochloride is formed.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline slurry. Maintain the temperature strictly between 0 and 5 °C. The addition rate should be controlled to prevent excessive foaming and a rise in temperature.
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After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
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The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
Causality: The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The use of excess hydrochloric acid ensures the complete formation of the aniline hydrochloride and maintains an acidic medium necessary for the diazotization reaction.
Part 2: Reduction of the Diazonium Salt
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In a separate flask, prepare a solution of sodium sulfite in water and cool it to 5-10 °C.
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Slowly add the cold diazonium salt solution from Part 1 to the stirred sodium sulfite solution. The temperature should be maintained below 10 °C during the addition.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours. The color of the solution will typically darken.
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Cool the reaction mixture in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic.
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The (2-Bromo-4-ethylphenyl)hydrazine hydrochloride will precipitate as a solid.
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Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
Causality: Sodium sulfite is a common and effective reducing agent for diazonium salts to form the corresponding hydrazine. The initial low temperature controls the reaction rate, and subsequent heating drives the reduction to completion. Acidification is necessary to protonate the hydrazine and precipitate it as the more stable hydrochloride salt.
Part 3: Purification
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The crude (2-Bromo-4-ethylphenyl)hydrazine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
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Dissolve the crude product in the minimum amount of hot solvent, treat with activated charcoal to remove colored impurities if necessary, and filter the hot solution.
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Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical to ensure that the compound is soluble at high temperatures and sparingly soluble at low temperatures, allowing for efficient recovery of the pure product.
Caption: Synthesis workflow for (2-Bromo-4-ethylphenyl)hydrazine hydrochloride.
Spectral Analysis and Characterization
The structural elucidation of (2-Bromo-4-ethylphenyl)hydrazine can be achieved through a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on the compound's structure and data from analogous molecules.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting (doublets, doublet of doublets) is expected. - Ethyl Group: A quartet for the CH₂ group (δ ~2.6 ppm) and a triplet for the CH₃ group (δ ~1.2 ppm). - Hydrazine Protons: Broad signals for the NH and NH₂ protons, the chemical shifts of which are concentration and solvent-dependent. These protons are exchangeable with D₂O.[8][9][10] |
| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine will be downfield, and its signal may be less intense. - Ethyl Group: Two signals in the aliphatic region for the CH₂ and CH₃ carbons. |
| IR Spectroscopy | - N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the NH₂ group and the N-H stretch. - C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the ethyl group. - C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. - N-H Bending: A band around 1600 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent molecular ion peak cluster with a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of approximately equal intensity). The nominal mass would be at m/z 214 and 216.[11][12] - Fragmentation: Common fragmentation pathways would include the loss of the ethyl group (M⁺ - 29), loss of the hydrazine moiety, and cleavage of the N-N bond. |
Chemical Reactivity and Stability
The reactivity of (2-Bromo-4-ethylphenyl)hydrazine is primarily dictated by the hydrazine functional group.
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Nucleophilicity: The terminal nitrogen of the hydrazine is nucleophilic and can participate in reactions with various electrophiles.[13]
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Fischer Indole Synthesis: This is one of the most important reactions of phenylhydrazines. Reaction with aldehydes or ketones under acidic conditions leads to the formation of indole derivatives, which are prevalent in many biologically active molecules.
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Formation of Hydrazones: It readily condenses with aldehydes and ketones to form the corresponding hydrazones.[14]
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Oxidation: Hydrazines are susceptible to oxidation, which can lead to the formation of diazenes and other products. This necessitates careful handling and storage.
Stability and Storage: (2-Bromo-4-ethylphenyl)hydrazine, like many phenylhydrazines, is likely to be sensitive to air and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. The hydrochloride salt is generally more stable and less prone to oxidation than the free base.
Applications in Medicinal Chemistry and Drug Development
Substituted phenylhydrazines are crucial building blocks in the synthesis of a wide array of pharmaceutical agents.[14][15][16][17][18] The presence of the bromo and ethyl substituents on the phenyl ring of (2-Bromo-4-ethylphenyl)hydrazine offers several advantages for drug design:
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Modulation of Physicochemical Properties: The ethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The bromine atom can participate in halogen bonding and also increases lipophilicity.
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Metabolic Stability: The substituents can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.
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Scaffold for Heterocyclic Synthesis: As mentioned, it is a key precursor for indoles via the Fischer indole synthesis. Indole-containing compounds have a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. It can also be used to synthesize other heterocycles such as pyrazoles and triazoles.
Caption: The Fischer indole synthesis using (2-Bromo-4-ethylphenyl)hydrazine.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Toxicology: Phenylhydrazines are generally toxic if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation. Some phenylhydrazines are suspected carcinogens.
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Handling and Storage: Handle in a well-ventilated area. Avoid creating dust. Keep away from strong oxidizing agents. Store in a cool, dry, and dark place under an inert atmosphere.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
This guide provides a framework for understanding the properties and potential of (2-Bromo-4-ethylphenyl)hydrazine. As with any chemical, further experimental investigation is necessary to fully characterize its behavior and unlock its full potential in synthetic applications.
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